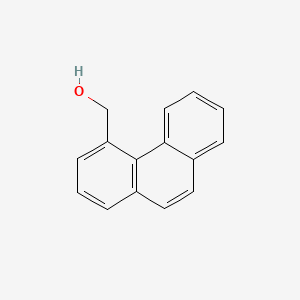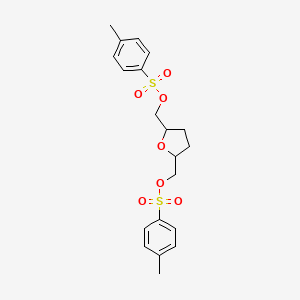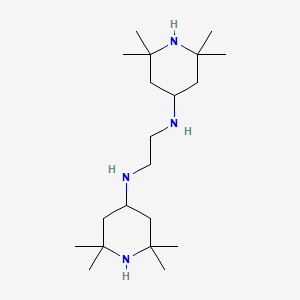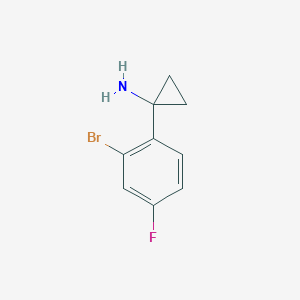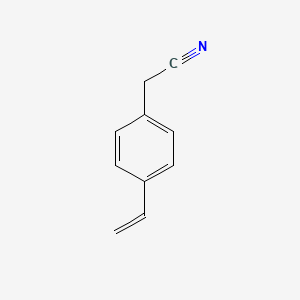
(4-Vinylphenyl)acetonitrile
Vue d'ensemble
Description
(4-Vinylphenyl)acetonitrile is an organic compound characterized by the presence of a nitrile group attached to an acetonitrile moiety and a phenyl ring with an ethenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Vinylphenyl)acetonitrile typically involves the reaction of 4-vinylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired nitrile compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Vinylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles to amines.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 4-Ethenylbenzoic acid.
Reduction: 2-(4-Ethenylphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(4-Vinylphenyl)acetonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Vinylphenyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl cyanide: Similar structure but lacks the ethenyl group.
Phenylacetonitrile: Similar structure but lacks the ethenyl group on the phenyl ring.
Uniqueness
(4-Vinylphenyl)acetonitrile is unique due to the presence of both the nitrile group and the ethenyl substituent on the phenyl ring.
Propriétés
Formule moléculaire |
C10H9N |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
2-(4-ethenylphenyl)acetonitrile |
InChI |
InChI=1S/C10H9N/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6H,1,7H2 |
Clé InChI |
DUIIPHYNGUDOIM-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)CC#N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


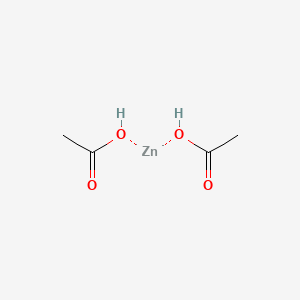
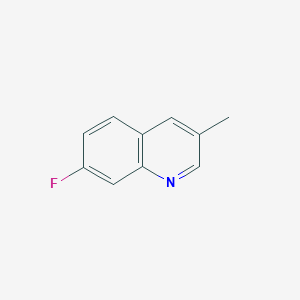
![1H-Pyrrolo[2,3-B]pyridine-4-carbonitrile, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8807682.png)
![DL-Proline, 1-[(3-fluorophenyl)methyl]-5-oxo-](/img/structure/B8807694.png)

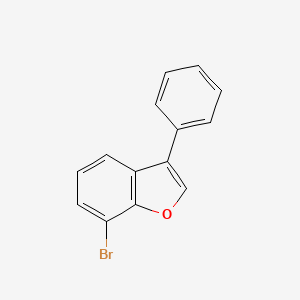
![4-Chlorothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B8807713.png)
![6-(hydroxymethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8807720.png)
